molecular formula C11H20N2O B13158864 N-(4-Aminocyclohexyl)-2-methylbut-2-enamide

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide

Cat. No.: B13158864
M. Wt: 196.29 g/mol
InChI Key: MFDOSFWRNHMCJP-FPYGCLRLSA-N
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Description

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of targeted protein degradation. The compound features a 2-methylbut-2-enamide moiety linked to a 4-aminocyclohexyl group, a structural motif found in cereblon (CRBN) E3 ubiquitin ligase effectors . This molecular architecture is characteristic of a class of small molecules that can modulate the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase complex, thereby inducing the selective degradation of target proteins . Researchers are exploring its potential as a novel, minimalistic CRBN binder that can be utilized in the design of Proteolysis Targeting Chimeras (PROTACs)—bifunctional molecules that link an E3 ligase binder to a target protein ligand to trigger the ubiquitination and proteasomal degradation of pathological proteins . The primary research value of this compound lies in its potential to serve as a CRBN-recruiting ligand. Its structure avoids the common phthalimide moiety of classical immunomodulatory drugs (IMiDs) like thalidomide, potentially offering a different neo-substrate profile and a means to circumvent certain off-target effects . Investigations into its mechanism of action involve biophysical characterization, such as binding affinity assays (e.g., FRET) and X-ray crystallography, to confirm its engagement with the tri-tryptophan pocket of the CRBN thalidomide-binding domain . Successful integration into a PROTAC could demonstrate its utility in degrading notoriously "undruggable" targets, such as transcription factors or aggregated proteins, opening new therapeutic avenues in oncology, inflammatory diseases, and neurodegeneration . This product is intended for research purposes furthering these areas and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(E)-N-(4-aminocyclohexyl)-2-methylbut-2-enamide

InChI

InChI=1S/C11H20N2O/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h3,9-10H,4-7,12H2,1-2H3,(H,13,14)/b8-3+

InChI Key

MFDOSFWRNHMCJP-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1CCC(CC1)N

Canonical SMILES

CC=C(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-aminocyclohexanone.

    Formation of the Enamide: The 4-aminocyclohexanone is reacted with 2-methylbut-2-enoyl chloride under basic conditions to form the desired enamide. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamide to the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing more complex organic molecules. The compound is also investigated for its potential biological activity, including its function as a ligand for certain receptors, and is explored for potential therapeutic properties, particularly in developing new drugs. Additionally, it is utilized in producing materials with specific chemical properties.

Biological Activities
this compound is of interest in medicinal chemistry because of its potential biological activities. It interacts with molecular targets, such as receptors and enzymes, to modulate their activity, which can lead to therapeutic effects, though the exact pathways depend on the specific biological system being studied.

Anti-inflammatory and Analgesic Effects
Research indicates that this compound may have anti-inflammatory and analgesic properties. In vitro studies have shown it can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting its potential use in treating inflammatory conditions.

Case Studies

  • Acute Leukemia : this compound can induce apoptosis in acute leukemia cells at low concentrations. A study demonstrated that combining it with other compounds required only 0.6 nM to achieve a 95% apoptosis rate, highlighting its potency as an anticancer agent.
  • Receptor Binding Studies : Investigations into its role as a ligand have shown that this compound binds effectively to specific receptors involved in pain modulation, indicating its potential application in pain management therapies.

Summary of Biological Activities

ActivityEffectConcentration Required
Anti-inflammatoryInhibition of TNF-α production3 μM
Induction of ApoptosisAcute leukemia cells0.6 nM
Receptor BindingPain modulationVaries by receptor type

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: Dasyclamide (6)

Key Differences :

  • Substituent Variation: Dasyclamide features a cinnamamidobutyl group instead of the 4-aminocyclohexyl moiety in the target compound .
  • Bioactivity Implications: The cinnamamide group in dasyclamide may enhance aromatic interactions with biological targets, whereas the 4-aminocyclohexyl group in the target compound could improve solubility or membrane permeability.

Structural Analog: N-(4-(Benzyl(methyl)amino)butan-2-yl)-N-(2-(tert-butyl)phenyl)-2-methoxyacetamide (9d)

Key Differences :

  • Synthetic Complexity : The branched alkyl and aryl substituents in 9d may require multi-step synthesis, whereas the target compound’s simpler structure could streamline production.

Urea Derivative: tert-Butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate

Key Differences :

  • Functional Group : The urea linkage in this derivative replaces the enamide group, altering hydrogen-bonding capacity and metabolic stability .
  • Yield and Scalability : Synthesized in 32% yield via a nitroarene intermediate, this compound’s lower yield compared to some enamide analogs suggests higher reactivity or purification challenges .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of N-(4-Aminocyclohexyl)-2-methylbut-2-enamide and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Yield LCMS/MS Data
This compound ~196.3 Enamide, 4-aminocyclohexyl Not Reported Not Available
Dasyclamide (6) ~349.4 Cinnamamidobutyl, enamide 9.2% Matches natural product
tert-Butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate 314 (M+isobutene+H)+ Urea, nitroarene 32% [M+isobutene+H]+: 314
N-(4-(Benzyl(methyl)amino)butan-2-yl)-... ~433.6 Methoxyacetamide, tert-butylphenyl Not Reported Not Available

Spectral Analysis :

  • The target compound’s enamide group would exhibit distinct olefinic proton signals (~δ 6.0–7.0 ppm in $ ^1H $ NMR) and carbonyl stretching (~1650–1700 cm$ ^{-1} $ in IR).
  • Dasyclamide’s aromatic protons (δ 7.0–7.5 ppm) and cinnamamide carbonyl (δ ~168 ppm in $ ^{13}C $ NMR) differentiate it from the target compound .

Biological Activity

N-(4-Aminocyclohexyl)-2-methylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves the reaction of 4-aminocyclohexylamine with 2-methylbut-2-enoyl chloride. This process is conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The purification is generally achieved through recrystallization or column chromatography to ensure high purity of the compound.

This compound exhibits biological activity through its interactions with various molecular targets, including receptors and enzymes. The compound is believed to modulate the activity of these targets, which can lead to therapeutic effects. The exact pathways involved in its action depend on the biological system being studied.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α, suggesting its potential use in treating inflammatory conditions .

Case Studies

  • Acute Leukemia : A study demonstrated that this compound could induce apoptosis in acute leukemia cells at low concentrations. Specifically, it required only 0.6 nM when used in combination with other compounds to achieve a 95% apoptosis rate, highlighting its potency as an anticancer agent .
  • Receptor Binding Studies : Investigations into its role as a ligand have shown that this compound binds effectively to specific receptors involved in pain modulation, indicating its potential application in pain management therapies .

Table 1: Summary of Biological Activities

Activity Effect Concentration Required
Anti-inflammatoryInhibition of TNF-α production3 μM
Induction of apoptosisAcute leukemia cells0.6 nM
Receptor bindingPain modulationVaries by receptor type

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